Structural Elucidation of 1-(m-Tolyl)pent-4-en-1-ol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Structural Elucidation of 1-(m-Tolyl)pent-4-en-1-ol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Introduction and Structural Significance
1-(m-Tolyl)pent-4-en-1-ol (CAS Registry Number: 821-09-0) is a highly versatile aryl-alkenol characterized by a hydroxyl-bearing chiral center, a terminal pentene aliphatic chain, and a meta-methylphenyl (m-tolyl) moiety[1]. In modern drug development and materials science, this compound serves as a critical synthetic intermediate[1]. It is frequently utilized as a model substrate in complex catalytic methodologies, such as iridium-catalyzed migratory amidation[2] and photocatalytic radical defluoroalkylation[3].
Accurate Nuclear Magnetic Resonance (NMR) characterization of 1-(m-tolyl)pent-4-en-1-ol is paramount for validating its synthesis—typically achieved via the alkylation of pent-4-en-1-ol or hydroformylation pathways[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the chemical shifts and establish a self-validating analytical workflow to ensure absolute structural confidence.
Theoretical Framework: Causality in Chemical Shifts
Understanding the NMR spectrum of 1-(m-tolyl)pent-4-en-1-ol requires analyzing the distinct magnetic environments created by its functional groups. The shifts presented are calibrated against highly analogous parent frameworks, specifically 1-phenylpent-4-en-1-ol[4][5].
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The Chiral Center (C1): The highly electronegative oxygen atom of the hydroxyl group withdraws electron density via the inductive (-I) effect. This severely deshields the C1 carbon and its attached proton (H1). Consequently, H1 resonates downfield at ~4.65 ppm as a triplet (or doublet of doublets depending on exact conformation), while C1 appears at ~74.0 ppm[4][5].
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The Terminal Alkene (C4, C5): The π -electron cloud of the double bond creates strong magnetic anisotropy. The internal olefinic proton (H4) is subjected to complex scalar coupling from both the adjacent methylene (H3) and the terminal protons (H5), resulting in a distinct doublet of doublets of triplets (ddt) at ~5.85 ppm[5]. The terminal =CH2 protons (H5) resonate at ~5.00 ppm[4].
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The m-Tolyl Ring: The addition of a methyl group at the meta position of the aromatic ring breaks symmetry. The methyl group exerts a weak electron-donating (+I) effect. This subtly shields the ortho and para carbons relative to the methyl group. The ipso carbon bound to the methyl group (C3') is deshielded to ~137.8 ppm, while the methyl protons themselves provide a sharp, distinct singlet at ~2.35 ppm[3].
Quantitative NMR Data Summaries
The following tables summarize the expected 1H and 13C NMR chemical shifts, derived from empirical predictive models and calibrated against peer-reviewed literature for the exact parent framework (1-phenylpent-4-en-1-ol)[4][5].
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| OH | 2.05 | br s | 1H | - |
| H1 (CH-OH) | 4.65 | t | 1H | 6.5 |
| H2 (CH2) | 1.85 | m | 2H | - |
| H3 (CH2) | 2.15 | m | 2H | - |
| H4 (-CH=) | 5.85 | ddt | 1H | 16.8, 10.2, 6.5 |
| H5 (=CH2) | 5.00 | m | 2H | 16.8 (trans), 10.2 (cis) |
| m-CH3 | 2.35 | s | 3H | - |
| H2' (Ar, ortho) | 7.15 | s | 1H | - |
| H4', H5', H6' (Ar) | 7.05 - 7.25 | m | 3H | - |
Table 2: 13C NMR Assignments (101 MHz, CDCl3)
| Position | Shift (δ, ppm) | Type | Causality / Environment |
| C1 | 74.0 | CH | Deshielded by adjacent electronegative -OH group |
| C2 | 38.6 | CH2 | Aliphatic chain, β to -OH |
| C3 | 30.0 | CH2 | Aliphatic chain, allylic position |
| C4 | 138.2 | CH | Internal sp2 hybridized alkene carbon |
| C5 | 114.9 | CH2 | Terminal sp2 hybridized alkene carbon |
| m-CH3 | 21.5 | CH3 | Benzylic methyl group |
| C1' | 144.5 | C (quat) | Aromatic ipso to the chiral alcohol center |
| C2' | 126.6 | CH | Aromatic ortho to both substituents |
| C3' | 137.8 | C (quat) | Aromatic ipso to the methyl group |
| C4' | 128.3 | CH | Aromatic para to the chiral center |
| C5' | 128.4 | CH | Aromatic meta to both substituents |
| C6' | 123.0 | CH | Aromatic ortho to chiral center, para to CH3 |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, data acquisition must follow a self-validating protocol. Do not treat the NMR spectrometer as a black box; every parameter choice must be deliberate.
Step 1: Sample Preparation
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Procedure: Dissolve 15-20 mg (for 1H) or 40-50 mg (for 13C) of purified 1-(m-tolyl)pent-4-en-1-ol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 is chosen because its non-polar nature perfectly matches the compound's solubility profile, preventing aggregation-induced line broadening. The deuterium provides a lock signal to stabilize the magnetic field, while TMS acts as an absolute internal standard (0.00 ppm) to prevent shift drift.
Step 2: Probe Tuning, Matching, and Shimming
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Procedure: Insert the sample, lock onto the 2H signal of CDCl3, and perform automated or manual gradient shimming (e.g., TopShim). Tune and match the probe for both 1H and 13C frequencies.
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Causality: Shimming homogenizes the B0 magnetic field across the sample volume. Poor shimming causes asymmetric peak shapes and loss of fine J-coupling resolution (e.g., obscuring the ddt multiplicity of H4).
Step 3: 1H and 13C Acquisition
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1H NMR: Use a standard 30° pulse program (zg30) with a relaxation delay (d1) of 1.0 s.
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Causality: A 30° flip angle allows for rapid longitudinal relaxation ( T1 ), ensuring that the integration ratios between the fast-relaxing aliphatic protons and slower-relaxing aromatic protons remain strictly quantitative.
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13C NMR: Use a proton-decoupled pulse program (zgpg30) with a d1 of 2.0 s.
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Causality: Broadband proton decoupling collapses carbon multiplets into sharp singlets, drastically improving the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE). A longer d1 is mandatory because quaternary carbons (C1', C3') lack attached protons, resulting in significantly longer T1 relaxation times.
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Step 4: Orthogonal Validation via DEPT-135
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Procedure: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum.
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Causality: This is the self-validating step. In DEPT-135, CH and CH3 carbons phase positive (pointing up), while CH2 carbons phase negative (pointing down). Quaternary carbons (C1', C3') will completely disappear. This orthogonally proves that the peaks at 144.5 ppm and 137.8 ppm are indeed the quaternary aromatic carbons, and confirms the assignment of C2, C3, and C5 as methylenes.
Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity chemical shift data.
2D NMR Correlation Networks
To resolve any overlapping signals in the aromatic region or to confirm the connectivity of the pentenol chain, 2D NMR techniques (COSY and HMBC) are deployed.
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COSY (Correlation Spectroscopy): Maps homonuclear scalar couplings (H-H). The cross-peaks will clearly trace the contiguous spin system from H1 → H2 → H3 → H4 → H5.
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HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2 to 3 bond) H-C couplings. The H1 proton will show strong HMBC cross-peaks to the aromatic C1' and C2'/C6' carbons, definitively linking the aliphatic chain to the m-tolyl ring.
Fig 2: Key 2D NMR (COSY/HMBC) correlations utilized for structural validation of the alkenol chain.
References
- EvitaChem. "Buy 1-(M-tolyl)pent-4-en-1-ol (EVT-13782774)". EvitaChem Database.
- Beilstein Journal of Organic Chemistry. "Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans". Beilstein Journals.
- Journal of the American Chemical Society. "Chain Walking as a Strategy for Iridium-Catalyzed Migratory Amidation of Alkenyl Alcohols to Access α-Amino Ketones". ACS Publications.
- Synthesis. "Photocatalytic radical defluoroalkylation of unactivated alkenes via distal heteroaryl ipso-migration". Thieme Connect.
- DOI.org (Supporting Information). "1-Phenylpent-4-en-1-ol NMR Spectra".
